molecular formula C11H13Cl2N5O3S B13443271 2-Methyllamotrigine Methanesulfonate

2-Methyllamotrigine Methanesulfonate

Cat. No.: B13443271
M. Wt: 366.2 g/mol
InChI Key: FFIREEFHIDPSTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction .

Chemical Reactions Analysis

2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Properties

Molecular Formula

C11H13Cl2N5O3S

Molecular Weight

366.2 g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-3-imino-2-methyl-1,2,4-triazin-5-amine;methanesulfonic acid

InChI

InChI=1S/C10H9Cl2N5.CH4O3S/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12;1-5(2,3)4/h2-4H,1H3,(H3,13,14,15);1H3,(H,2,3,4)

InChI Key

FFIREEFHIDPSTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N.CS(=O)(=O)O

Origin of Product

United States

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